(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-(2-hydroxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQSSQQQKLJLPA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the core physicochemical properties of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, a key building block in modern drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this guide synthesizes empirical data with practical, field-proven methodologies to support its effective application in research and development.

Compound Identity and Structural Framework

(S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a chiral piperazine derivative. The piperazine motif is a privileged scaffold in medicinal chemistry, valued for its ability to confer aqueous solubility and engage in critical hydrogen bonding interactions.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the secondary amine, making it a versatile intermediate in multi-step syntheses.[2]

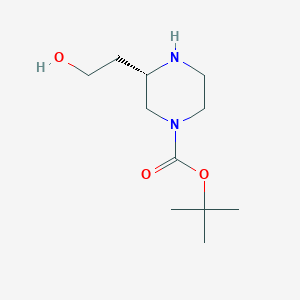

Chemical Structure:

Caption: Chemical structure of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate.

Core Physicochemical Profile

A compound's fundamental physicochemical properties dictate its behavior from the benchtop to in vivo systems. The following table summarizes the known properties of this molecule.

| Property | Value | Source |

| CAS Number | 1273577-11-9 | [3][][5] |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [3][][5] |

| Molecular Weight | 230.31 g/mol | [5][6] |

| Physical Form | Liquid | [3] |

| Density | 1.067 ± 0.06 g/cm³ | [3] |

| Flash Point | 166.8 ± 22.3 °C | [3] |

| Melting Point | Not Applicable | [3] |

| Boiling Point | Not Reported in Literature |

Ionization Behavior: pKa

The acid dissociation constant (pKa) is a critical parameter that governs a molecule's charge state in different pH environments, directly impacting its solubility, permeability, and target engagement.[7]

Structural Rationale and Expert Estimation

(S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate possesses two nitrogen atoms.

-

N1 (Carbamate Nitrogen): The lone pair of electrons on this nitrogen is delocalized by the adjacent carbonyl group of the Boc protector. This resonance effect renders the carbamate nitrogen essentially non-basic.

-

N2 (Secondary Amine): This nitrogen is a secondary amine and is the primary basic center of the molecule.

While the exact pKa for this specific compound is not published, we can derive a highly reliable estimate from structurally analogous compounds. The pKa of 1-(2-hydroxyethyl)piperazine has been experimentally determined.[7] Given the minimal electronic influence of the Boc group on the distal secondary amine, the pKa of the title compound is expected to be very close to that of the secondary amine in the parent piperazine core, which is approximately 9.7 .[7][8]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method provides a definitive pKa value by measuring pH changes in a solution upon the addition of a titrant.[9] It is a self-validating system, as the shape of the resulting titration curve confirms the presence and number of ionizable groups.

Methodology:

-

Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.01).

-

Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Begin stirring and record the initial pH.

-

Data Acquisition: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Endpoint: Continue the titration well past the equivalence point, identified by a sharp change in pH.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest portion of the curve).

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile

Solubility is a gatekeeper property in drug development; poor solubility can lead to low bioavailability and hinder the translation of a promising compound into a viable therapeutic.[10][11] It is essential to distinguish between two key types of solubility measurements.[12]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly precipitating from a stock solution (often DMSO), falls out of an aqueous buffer. It is a high-throughput measurement used in early discovery to flag problematic compounds.[10][12]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid. This is the gold standard for pre-formulation and later-stage development.[12][13]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The Shake-Flask method (or a scaled-down version) is the definitive approach for measuring thermodynamic solubility.[14] Its trustworthiness comes from allowing the system to reach true equilibrium.

Methodology:

-

Preparation: Add an excess amount of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate to a series of vials containing relevant aqueous buffers (e.g., pH 5.0, 7.4) and organic solvents (e.g., ethanol, methanol). The excess compound ensures saturation.

-

Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, letting the undissolved compound settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. It is critical to filter this sample immediately through a low-binding filter (e.g., 0.22 µm PVDF) to remove any suspended microparticles.

-

Quantification: Dilute the filtered supernatant into a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Spectroscopic and Structural Characterization

While this guide focuses on physicochemical properties, structural confirmation is paramount. Standard spectroscopic techniques are used to verify the identity and purity of the compound. Supplier data sheets and chemical databases confirm the availability of such spectra.[15][16]

-

¹H and ¹³C NMR: Provides a detailed map of the proton and carbon environments, confirming the connectivity of the molecule, the presence of the Boc group (characteristic signal around 1.4 ppm in ¹H NMR), and the hydroxyethyl side chain.

-

Mass Spectrometry (MS): Confirms the molecular weight by identifying the molecular ion peak (e.g., [M+H]⁺ at m/z 231.17).[17]

-

Infrared (IR) Spectroscopy: Identifies key functional groups, such as the O-H stretch from the alcohol, the C=O stretch from the carbamate, and N-H stretches from the secondary amine.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound.

-

Storage Conditions: The compound should be stored at 4°C and protected from light to prevent degradation.[3]

-

Safety Information:

-

Signal Word: Warning[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautions: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[18]

-

Conclusion

(S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a liquid building block with a single basic center suitable for chemical modification. Its physicochemical profile, characterized by its predictable pKa and measurable solubility, makes it a tractable and valuable component in drug discovery pipelines. The experimental protocols detailed herein provide a robust framework for researchers to validate these properties and ensure the generation of reliable data for downstream applications.

References

-

Solubility Testing of Drug Candidates - Pharma.Tips. (URL: [Link])

-

tert-butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate - Appretech Scientific Limited. (URL: [Link])

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (URL: [Link])

-

Solubility Assessment Service - Creative Biolabs. (URL: [Link])

-

pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed. (URL: [Link])

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT - PharmaTutor. (URL: [Link])

-

Melting Point Determination in Pharmaceutical Industry - NANOLAB. (URL: [Link])

-

Determination of Melting Points According to Pharmacopeia - Stanford Research Systems. (URL: [Link])

-

p K a Values of Some Piperazines at (298, 303, 313, and 323) K - ResearchGate. (URL: [Link])

-

Solubility & Method for determination of solubility - Slideshare. (URL: [Link])

-

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | C11H22N2O3 - PubChem. (URL: [Link])

-

Melting Point Determination - ResolveMass Laboratories Inc. (URL: [Link])

-

Measuring the Melting Point - Westlab Canada. (URL: [Link])

-

A Review on Analytical Methods for Piperazine Determination - NTU Journal of Pure Sciences. (URL: [Link])

-

Experiment 1 - Melting Points - University of Colorado Boulder. (URL: [Link])

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. (URL: [Link])

-

Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate (C11H22N2O3) - PubChemLite. (URL: [Link])

-

tert-Butyl piperazine-1-carboxylate | C9H18N2O2 - PubChem. (URL: [Link])

-

tert-Butyl piperazine-1-carboxylate - Manasa Life Sciences. (URL: [Link])

-

Tert-butyl 3-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate - PubChemLite. (URL: [Link])

-

MSDS of tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride - Capot Chemical. (URL: [Link])

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]

- 3. (S)-tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate | 1273577-11-9 [sigmaaldrich.com]

- 5. appretech.com [appretech.com]

- 6. cas 1273577-11-9|| where to buy tert-butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate [english.chemenu.com]

- 7. uregina.ca [uregina.ca]

- 8. researchgate.net [researchgate.net]

- 9. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 15. (S)-tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate | 1273577-11-9 [chemicalbook.com]

- 16. (S)-tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate(1273577-11-9) 1H NMR [m.chemicalbook.com]

- 17. PubChemLite - Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate (C11H22N2O3) [pubchemlite.lcsb.uni.lu]

- 18. capotchem.com [capotchem.com]

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate CAS number 1273577-11-9

An In-depth Technical Guide to (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate (CAS No. 1273577-11-9)

Executive Summary

(S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a chiral heterocyclic building block of significant value in medicinal chemistry and pharmaceutical development. Its unique trifunctional structure—comprising a stereodefined center, a versatile primary alcohol, and a Boc-protected piperazine ring—renders it an essential intermediate for the synthesis of complex, high-value active pharmaceutical ingredients (APIs).[1][2] The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate physicochemical properties like solubility and to interact with biological targets.[3][4] This guide provides a comprehensive technical overview of its properties, a representative synthetic approach, robust analytical characterization methods, and critical safety protocols, designed to empower researchers in leveraging this compound to its full potential.

Physicochemical & Structural Characteristics

The compound is a chiral liquid at room temperature, valued for its specific stereochemistry which is critical in the development of stereospecific pharmaceuticals.[5] The tert-butyloxycarbonyl (Boc) protecting group on the N1 position serves a crucial synthetic purpose: it deactivates this nitrogen, preventing its participation in reactions and allowing for selective functionalization at the N4 position. The primary alcohol at the terminus of the C3 ethyl side-chain provides a reactive handle for a wide array of subsequent chemical transformations.

Key Properties

A summary of the core physicochemical data is presented below.

| Property | Value | Source(s) |

| CAS Number | 1273577-11-9 | [6] |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [6][7] |

| Molecular Weight | 230.31 g/mol | [6][7] |

| Appearance | Colorless to off-white liquid | [5] |

| Purity | Typically ≥97% | [6][8] |

| Density | 1.067 ± 0.06 g/cm³ | |

| Flash Point | 166.8 ± 22.3 °C | |

| SMILES | O=C(OC(C)(C)C)N1CCNC1 | [6] |

| InChI Key | FPQSSQQQKLJLPA-VIFPVBQESA-N | [9] |

Structural Diagram

The chemical structure, highlighting its key functional groups.

Caption: Structure of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate.

Synthesis & Manufacturing Considerations

While the precise commercial synthesis route is proprietary, a chemically sound and representative pathway can be proposed based on established organic chemistry principles. A common strategy involves starting with a chirally pure precursor and building the molecule, ensuring the desired (S)-stereochemistry is maintained throughout.

Representative Synthetic Workflow

A plausible synthesis begins with (S)-piperazine-2-carboxylic acid. This approach ensures the stereocenter is set from the outset.

Caption: A representative, multi-step synthetic pathway.

Causality Behind Experimental Choices:

-

N-Boc Protection (Step 1): The initial protection of the more reactive secondary amine is critical. The Boc group is chosen for its stability under a range of reaction conditions and its straightforward removal under acidic conditions when no longer needed.

-

Esterification (Step 2): Conversion of the carboxylic acid to a methyl ester facilitates the subsequent reduction step and prevents unwanted side reactions.

-

Homologation (Step 3): This step is necessary to insert a methylene (-CH₂-) group between the piperazine ring and the carboxylate, forming the required ethyl side chain framework.

-

Selective Reduction (Step 4): A mild reducing agent like LiBH₄ is selected to selectively reduce the methyl ester to the primary alcohol without affecting the Boc protecting group.

Analytical Quality Control

To ensure the identity, purity, and stereochemical integrity of the compound, a multi-pronged analytical approach is mandatory. This self-validating system confirms that the material meets the specifications required for high-stakes applications like drug development.

Analytical Workflow

Caption: A comprehensive analytical workflow for quality assurance.

Standard Operating Protocol: Purity Determination by HPLC

This protocol describes a standard method for assessing the purity of a batch.

-

System Preparation:

-

Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a DAD/UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Equilibrate the column with 95% A / 5% B for at least 30 minutes at a flow rate of 1.0 mL/min.

-

-

Sample Preparation:

-

Accurately weigh ~5 mg of the compound into a volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile/Water to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Injection Volume: 5 µL.

-

Flow Rate: 1.0 mL/min.

-

Detector Wavelength: 210 nm.

-

Column Temperature: 30 °C.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: Hold at 5% B

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. The purity should typically be ≥97%.[6]

-

Applications in Drug Discovery

The title compound is not an active drug itself but rather a high-value intermediate.[1][10] Its utility stems from the strategic combination of its structural features:

-

Chiral Piperazine Core: The (S)-configuration is essential for creating enantiomerically pure drug candidates, which is a regulatory and safety imperative. The piperazine ring itself is a privileged scaffold known to interact with a multitude of biological targets, including GPCRs and ion channels.[2]

-

Boc-Protected Nitrogen (N1): This allows for the selective elaboration of the N4 position. The N4 nitrogen can be alkylated, acylated, or used in reductive amination reactions to append other fragments of a target molecule.

-

Primary Alcohol Side-Chain: This functional group is a synthetic linchpin. It can be:

-

Oxidized to an aldehyde or carboxylic acid for further peptide couplings or reductive aminations.

-

Converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution reactions.

-

Used in etherification reactions to link to other parts of a molecule.

-

This versatility allows for its incorporation into a diverse range of complex molecular architectures, accelerating the discovery of new therapeutics.[11]

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.[12]

Hazard Identification

| Hazard Type | GHS Pictogram | Hazard Statements |

| Acute Toxicity / Irritant | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.[12] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12] |

Recommended Safety & Handling Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[12][13]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors or aerosols.[12]

-

First Aid Measures:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

Skin: Wash off with soap and plenty of water. If irritation persists, consult a physician.[12]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[12]

-

Inhalation: Move person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[12]

-

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is 4°C (or 2-8°C), protected from light and under an inert atmosphere.[6][12]

Conclusion

(S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a cornerstone chiral building block for modern pharmaceutical synthesis. Its well-defined stereochemistry, orthogonal protecting group strategy, and versatile primary alcohol handle provide chemists with a reliable and adaptable tool for constructing complex molecular targets. A thorough understanding of its properties, coupled with rigorous analytical control and strict adherence to safety protocols, is paramount for its successful application in the advancement of drug discovery programs.

References

-

ChemScene. (S)-tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate.

-

Sigma-Aldrich. (S)-tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate.

-

AdooQ BioScience. (S)-tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate-COA.

-

ChemicalBook. (S)-tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate.

-

Ambeed. (S)-tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate.

-

MedchemExpress. (S)-tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate | Drug.

-

ChemicalBook. (S)-tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate Spectrum.

-

Angene Chemical. Safety Data Sheet.

-

PubChem. (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate.

-

MedChemExpress. (S)-tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate.

-

Appretech Scientific Limited. tert-butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate.

-

Sigma-Aldrich. (S)-TERT-BUTYL 3-(2-HYDROXYETHYL)PIPERAZINE-1-CARBOXYLATE.

-

BOC Sciences. tert-Butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate.

-

Benchchem. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride.

-

CHEMENU. cas 1273577-11-9|| where to buy tert-butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate.

-

Capot Chemical. MSDS of tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride.

-

Alfa Chemical. (S)-tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate.

-

Google Patents. WO2022184103A1 - Tricyclic compounds, pharmaceutical compositions and applications thereof.

-

CPHI Online. BirdoTech Company Profile.

-

Fluorochem. tert-Butyl (3S)-3-(2-hydroxyethyl)piperazine-1-carboxylate.

-

Fisher Scientific. SAFETY DATA SHEET - tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

-

MilliporeSigma. CAS 1273577-11-9.

-

3W Pharm. tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate.

-

Sigma-Aldrich. (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

-

Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.

-

TCI Chemicals. tert-Butyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate.

-

BLDpharm. 77279-24-4|tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. cas 1273577-11-9|| where to buy tert-butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate [english.chemenu.com]

- 4. connectjournals.com [connectjournals.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chemscene.com [chemscene.com]

- 7. (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | C11H22N2O3 | CID 12046236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. appretech.com [appretech.com]

- 9. 1273577-11-9 | (S)-tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. alfa-industry.com [alfa-industry.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate: Structure, Synthesis, and Application

This guide provides an in-depth technical overview of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. We will explore its molecular architecture, outline a robust synthetic pathway with detailed protocols, delve into its analytical characterization, and discuss its strategic application in the synthesis of complex pharmaceutical agents.

Molecular Structure and Physicochemical Properties

(S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate (CAS No: 1273577-11-9) is a piperazine derivative distinguished by three key structural features: a piperazine ring, a stereochemically defined center at the C3 position with (S) configuration, a reactive primary alcohol moiety, and a tert-butoxycarbonyl (Boc) protecting group on one of the ring nitrogens. This combination of features makes it a versatile and valuable intermediate for constructing complex molecules.

The Boc group provides steric hindrance and deactivates the N1 nitrogen, preventing undesired side reactions such as di-alkylation, which is a common challenge when working with piperazine.[1][2] This allows for selective functionalization at the secondary amine (N4) or the terminal hydroxyl group. The (S)-chirality is crucial for creating stereospecific interactions with biological targets, a fundamental principle in modern drug design. The 2-hydroxyethyl side chain offers a handle for further chemical modification, such as oxidation, esterification, or etherification.

Core Structural Diagram

The molecular structure incorporates a chiral center, a bulky protecting group, and a functional side chain, which are pivotal to its utility in asymmetric synthesis.

Caption: 2D structure of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate.

Physicochemical Data Summary

A summary of key physicochemical properties is presented below for quick reference.

| Property | Value | Reference |

| CAS Number | 1273577-11-9 | |

| Molecular Formula | C₁₁H₂₂N₂O₃ | |

| Molecular Weight | 230.31 g/mol | [3] |

| Physical Form | Liquid | |

| Density | 1.067 ± 0.06 g/cm³ | |

| Flash Point | 166.8 ± 22.3 °C | |

| Purity | Typically ≥97% | |

| Storage Conditions | 4°C, protect from light | |

| InChI Key | FPQSSQQQKLJLPA-VIFPVBQESA-N |

Synthesis and Purification

The synthesis of chiral piperazine derivatives often requires a multi-step approach that establishes the desired stereocenter early and carries it through the synthesis.[4] A robust and scalable synthesis for the title compound can be envisioned starting from the commercially available (S)-piperazine-2-carboxylic acid. The workflow involves protection of the two nitrogen atoms, followed by selective reduction of the carboxylic acid to the primary alcohol, and finally, selective deprotection of one nitrogen.

The causality behind this strategy is rooted in controlling the reactivity of the piperazine nitrogens. The initial protection with an orthogonal protecting group strategy (e.g., Boc and Cbz) is critical. The subsequent selective reduction of the carboxylic acid is a key transformation. Using a reagent like borane (BH₃) is preferred as it chemoselectively reduces carboxylic acids in the presence of the less reactive carbamates (Boc group).

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical transformations for similar structures.[4][5]

Step 1: N,N'-Diprotection of (S)-piperazine-2-carboxylic acid

-

Dissolve (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydroxide (2.5 eq) to basify the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Cool the mixture to 0 °C again and add benzyl chloroformate (Cbz-Cl, 1.1 eq) and sodium bicarbonate (3.0 eq).

-

Stir at room temperature for an additional 6 hours.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the diprotected intermediate.

Causality: The Boc group is introduced first under basic conditions to protect the more nucleophilic secondary amine. The subsequent addition of Cbz-Cl protects the remaining nitrogen. This differential protection is key for the final selective deprotection step.

Step 2: Selective Reduction to the Alcohol

-

Dissolve the diprotected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of borane-THF complex (1.0 M in THF, 2.0 eq) dropwise over 30 minutes.

-

Allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure. The residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the protected alcohol intermediate.

Causality: Borane is a chemoselective reducing agent that readily reduces carboxylic acids over the more electron-rich and sterically hindered carbamate protecting groups. Anhydrous conditions are essential to prevent quenching of the borane reagent.

Step 3: Selective Deprotection

-

Dissolve the protected alcohol (1.0 eq) in methanol.

-

Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon).

-

Stir the reaction vigorously at room temperature for 8 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, as a liquid.

Causality: Hydrogenolysis is the standard method for removing the Cbz (benzyl carbamate) group. The palladium catalyst facilitates the cleavage of the benzylic C-O bond, releasing the free amine, while the Boc group remains intact under these neutral conditions.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule. Based on data for similar N-Boc protected piperazine derivatives, the following assignments can be predicted.[6]

¹H-NMR (500 MHz, CDCl₃):

-

δ 3.85 - 3.75 (m, 1H): Proton on the chiral carbon (C3-H).

-

δ 3.70 - 3.60 (m, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

δ 3.40 - 3.25 (m, 2H): Protons on the piperazine ring adjacent to the Boc-protected nitrogen.

-

δ 2.90 - 2.70 (m, 3H): Remaining piperazine ring protons.

-

δ 2.50 (br s, 1H): NH proton of the secondary amine.

-

δ 2.00 (br s, 1H): OH proton of the alcohol.

-

δ 1.80 - 1.60 (m, 2H): Methylene protons of the ethyl side chain (-CH-CH₂-CH₂-OH).

-

δ 1.46 (s, 9H): Nine equivalent protons of the tert-butyl group.

¹³C-NMR (126 MHz, CDCl₃):

-

δ 155.0: Carbonyl carbon of the Boc group.

-

δ 79.5: Quaternary carbon of the tert-butyl group.

-

δ 60.5: Carbon of the methylene group attached to the hydroxyl (-CH₂-OH).

-

δ 57.0: Chiral carbon of the piperazine ring (C3).

-

δ 46.5, 45.0, 44.0: Remaining piperazine ring carbons.

-

δ 35.0: Carbon of the methylene group on the side chain adjacent to the ring.

-

δ 28.5: Three equivalent methyl carbons of the tert-butyl group.

IR Spectroscopy and Mass Spectrometry

-

IR (film): Expected peaks would include a broad absorption around 3400 cm⁻¹ (O-H and N-H stretching), sharp peaks around 2970-2850 cm⁻¹ (C-H stretching), and a strong absorption around 1690 cm⁻¹ (C=O stretching of the Boc carbamate).[6]

-

Mass Spectrometry (ESI-TOF): The expected mass for the protonated molecule [M+H]⁺ would be approximately m/z 231.17.

Applications in Drug Development

(S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value chiral intermediate.[7] Its utility lies in providing a pre-formed, stereochemically pure piperazine core that can be elaborated into more complex drug candidates. The piperazine motif is a "privileged scaffold" in medicinal chemistry, known to improve pharmacokinetic properties like solubility and bioavailability.[2]

Role as a Chiral Building Block

The primary application is in the synthesis of monosubstituted piperazines. The strategic placement of the Boc group allows for reactions at the unprotected secondary amine. Common transformations include:

-

N-Alkylation: Reaction with alkyl halides.[2]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

N-Acylation: Reaction with acyl chlorides or carboxylic acids.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides.[8]

Once the desired substituent is installed at the N4 position, the Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the N1 amine for further functionalization if needed, or to yield the final product.

Logical Application Workflow

Caption: Strategic use in multi-step drug synthesis.

Safety and Handling

(S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is classified as a hazardous chemical.[9]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 4°C, protected from light.

References

- Benchchem. (n.d.). Spectroscopic Data for the Characterization of N-Boc-Piperazine Derivatives: A Comparative Guide.

- Sigma-Aldrich. (n.d.). (S)-tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate.

- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

- ChemicalBook. (n.d.). (S)-tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate Spectrum.

- MedchemExpress.com. (n.d.). (S)-tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate | Drug.

- Benchchem. (n.d.). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.

- Guidechem. (n.d.). 1-BOC-PIPERAZINE 57260-72-7 wiki.

- Dakenchem. (n.d.). Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing.

- Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- Benchchem. (n.d.). Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Capot Chemical. (n.d.). MSDS of tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride.

- Appretech Scientific Limited. (n.d.). tert-butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate.

- BOC Sciences. (n.d.). CAS 1273577-11-9 tert-Butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate.

- Fisher Scientific. (2023). SAFETY DATA SHEET tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

- ResearchGate. (n.d.). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.

- Benchchem. (n.d.). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.

- PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.

- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.

- ChemicalBook. (n.d.). (S)-tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate | 1273577-11-9.

- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

- PubChemLite. (n.d.). Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate (C11H22N2O3).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. appretech.com [appretech.com]

- 4. researchgate.net [researchgate.net]

- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. innospk.com [innospk.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Abstract

(S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility as a scaffold in the synthesis of complex pharmaceutical agents necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. By integrating established principles with practical, field-proven insights, this document serves as an essential resource for researchers, offering detailed experimental protocols, data interpretation, and the causal reasoning behind analytical choices.

Introduction: The Imperative for Spectroscopic Verification

In the landscape of modern drug discovery, the structural integrity of synthetic intermediates is paramount. (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, with its defined stereochemistry and multiple functional groups, presents a unique analytical challenge. Spectroscopic analysis is not merely a procedural step but a foundational pillar of quality control, ensuring that the precise three-dimensional architecture of the molecule is confirmed before its incorporation into downstream synthetic pathways. This guide delves into the multi-technique approach required for its complete characterization, providing the "why" behind the "how" of each analytical method.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the prerequisite for interpreting its spectroscopic output. The key features of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate (Molecular Formula: C₁₁H₂₂N₂O₃, Monoisotopic Mass: 230.16304 Da) are highlighted below.[1][2]

-

Piperazine Ring: A six-membered saturated heterocycle that can exist in chair conformations.

-

Chiral Center: The stereogenic carbon at the C3 position dictates the (S)-configuration.

-

N-Boc Protecting Group: A tert-butyloxycarbonyl group attached to N1, which introduces a characteristic carbamate functionality and sterically influences the ring conformation.

-

Secondary Amine: The unprotected nitrogen at the N4 position.

-

Primary Alcohol: The hydroxyl group at the terminus of the ethyl side chain.

Caption: Molecular structure of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[3] It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. For piperazine derivatives, NMR is particularly crucial for confirming stereochemistry and observing conformational dynamics.[4][5][6]

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol ensures reproducibility and accuracy.[3]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as chemical shifts can vary significantly.[6][7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to reference the chemical shifts to 0.00 ppm.[3]

-

Instrument Setup:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and spectral resolution.

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass all proton signals (typically 0-12 ppm).

-

Utilize a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover all carbon signals (typically 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets and enhance signal intensity.

-

A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum to ensure pure absorption line shapes.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the ¹H NMR signals to determine the relative proton count for each resonance.[3]

-

Caption: Standardized workflow for NMR spectroscopic analysis.

¹H NMR Data Interpretation (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a proton census of the molecule. The presence of the chiral center and the N-Boc group often restricts bond rotation and ring inversion, leading to complex splitting patterns.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~3.80 - 4.00 | m | 1H | H-3 | The proton on the chiral center, coupled to adjacent CH₂ groups. |

| ~3.65 | t, J ≈ 5.5 Hz | 2H | -CH₂-OH | Protons adjacent to the hydroxyl group, showing coupling to the other side-chain CH₂ group. |

| ~2.70 - 3.10 | m | 5H | Piperazine Ring Protons (H-2, H-5, H-6) | These protons are often diastereotopic and exhibit complex splitting due to restricted ring conformation and coupling to each other and H-3. The signal for the NH proton is also expected in this region and is often broad. |

| ~2.50 | br s | 1H | -NH | The secondary amine proton signal is typically broad due to quadrupole broadening and chemical exchange. Its position is solvent and concentration-dependent. |

| ~2.20 | br s | 1H | -OH | The alcohol proton signal is also broad and its position is variable. It can be confirmed by a D₂O shake, which causes the peak to disappear. |

| ~1.70 - 1.85 | m | 2H | -CH₂ -CH₂OH | Side-chain protons coupled to both H-3 and the terminal CH₂OH group. |

| 1.46 | s | 9H | -C(CH₃ )₃ | A strong, sharp singlet, highly characteristic of the tert-butyl group where all nine protons are chemically equivalent. |

¹³C NMR Data Interpretation (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~155.5 | N-C =O | The carbamate carbonyl carbon, deshielded by the adjacent nitrogen and oxygen atoms. |

| ~79.8 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group, a characteristic signal for Boc-protected amines. |

| ~61.0 | -C H₂-OH | The carbon bearing the hydroxyl group. |

| ~55-58 | Piperazine Ring Carbons | Signals corresponding to C3, C5, and C2. Their exact positions are influenced by the substituents. |

| ~45-48 | Piperazine Ring Carbons | Signals corresponding to C6. |

| ~35.8 | -C H₂-CH₂OH | The side-chain methylene carbon attached to the piperazine ring. |

| 28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group, appearing as a strong signal. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

The sample can be analyzed neat as a thin film between two salt (NaCl or KBr) plates or using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

IR Data Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance and Interpretation |

| 3450 - 3300 (broad) | O-H Stretch | Alcohol (-OH) | A strong, broad absorption is a hallmark of a hydrogen-bonded hydroxyl group.[8][9] |

| 3350 - 3310 (medium) | N-H Stretch | Secondary Amine (-NH) | A single, moderately sharp peak in this region is characteristic of a secondary amine.[10] |

| 2975 - 2850 | C-H Stretch | Alkanes (sp³ C-H) | These absorptions confirm the presence of the aliphatic backbone of the molecule. |

| 1695 - 1680 (strong) | C=O Stretch | Carbamate (-O-(C=O)-N) | This very strong, sharp peak is the most prominent feature in the spectrum and is definitive for the carbonyl of the N-Boc group.[8] |

| 1250 - 1020 | C-N and C-O Stretch | Amine and Alcohol | These absorptions appear in the complex "fingerprint region" and correspond to the C-N bonds of the piperazine ring and the C-O bond of the alcohol.[10][11] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural information based on the fragmentation pattern of the molecule upon ionization.[3] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound, typically yielding the protonated molecular ion [M+H]⁺.[12]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample directly into the ESI source via a syringe pump or through an LC system.

-

Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).

MS Data Interpretation

-

Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 231.17.[1] Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 253.15, may also be present.[1]

-

Fragmentation Analysis: Collision-induced dissociation (CID) of the [M+H]⁺ ion reveals characteristic fragmentation pathways for piperazine derivatives.[12][13][14] The N-Boc group is a labile entity and its fragmentation is a key diagnostic tool.

Key Fragmentation Pathways:

-

Loss of Isobutylene: A characteristic fragmentation of the Boc group, resulting in a fragment at m/z 175 ([M+H - 56]⁺).

-

Loss of the Boc Group: Cleavage of the N-C bond of the carbamate leads to the loss of the entire Boc group (100 Da), yielding a fragment at m/z 131 .

-

Ring Cleavage: The piperazine ring itself can undergo cleavage, leading to characteristic fragment ions such as m/z 56 and m/z 70, which are common for the piperazine core.[12]

Caption: Proposed ESI-MS fragmentation pathway for the target compound.

Conclusion

The comprehensive and unambiguous characterization of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is achieved through the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy defines the precise carbon-hydrogen framework and stereochemical arrangement. IR spectroscopy provides rapid confirmation of essential functional groups like the alcohol, secondary amine, and the critical N-Boc carbonyl. Finally, mass spectrometry verifies the molecular weight and reveals diagnostic fragmentation patterns that confirm the overall structure. Together, these methods form a self-validating system, providing researchers and drug development professionals with the high-confidence data required for advancing synthetic programs.

References

-

质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link][12]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link][13]

-

PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link][15]

-

ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. Retrieved from [Link][16]

-

Taylor & Francis Online. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Retrieved from [Link][14]

-

IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link][17]

-

PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link][18]

-

ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link][4]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link][8]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link][19]

-

ResearchGate. (n.d.). 1H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link][7]

-

NIH. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link][5]

-

Appretech Scientific Limited. (n.d.). tert-butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate. Retrieved from [Link][20]

-

NIST WebBook. (n.d.). t-Butyl 1-piperaziencarboxylate. Retrieved from [Link][21]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link][10]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link][11]

-

Wiley Online Library. (1978). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Retrieved from [Link][22]

-

University of Wisconsin-River Falls. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link][6]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link][9]

-

Sunway Pharm Ltd. (n.d.). tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate. Retrieved from [Link][23]

-

PubChemLite. (n.d.). Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate (C11H22N2O3). Retrieved from [Link][1]

-

PubChem. (n.d.). (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate. Retrieved from [Link][2]

Sources

- 1. PubChemLite - Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate (C11H22N2O3) [pubchemlite.lcsb.uni.lu]

- 2. (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | C11H22N2O3 | CID 12046236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. appretech.com [appretech.com]

- 21. t-Butyl 1-piperaziencarboxylate [webbook.nist.gov]

- 22. researchgate.net [researchgate.net]

- 23. tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate - CAS:1188265-73-7 - Sunway Pharm Ltd [3wpharm.com]

A Technical Guide to the Synthesis of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate: Key Starting Materials and Strategic Approaches

Abstract

(S)-tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a highly valuable chiral building block in modern drug discovery, prized for its role in constructing complex pharmaceutical agents. The precise arrangement of its stereocenter, the versatile hydroxyethyl side chain, and the strategically placed Boc-protecting group make it an indispensable intermediate. This technical guide provides an in-depth analysis of the principal synthetic strategies for its preparation, designed for researchers and drug development professionals. We will explore two robust and field-proven methodologies: the chiral pool synthesis starting from the readily available amino acid, (S)-aspartic acid, and an asymmetric approach centered on the regioselective ring-opening of a chiral epoxide. Each strategy is detailed with a focus on the underlying chemical logic, step-by-step experimental protocols, and a comparative analysis to guide synthetic planning and process development.

Introduction: The Significance of a Versatile Chiral Building Block

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs.[1] Its unique physicochemical properties allow it to engage in multiple hydrogen bonding interactions and modulate aqueous solubility and lipophilicity, making it a favored component for optimizing the pharmacokinetic profiles of drug candidates.

(S)-tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate elevates this utility by incorporating three critical features:

-

The (S)-Stereocenter: The introduction of chirality at the C3 position provides a three-dimensional architecture essential for specific, high-affinity interactions with biological targets such as enzymes and receptors.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position deactivates this nitrogen, enabling selective functionalization at the more nucleophilic N4 position. Its stability under various reaction conditions and ease of removal under acidic conditions make it ideal for multi-step syntheses.

-

The 2-Hydroxyethyl Side Chain: This functional "handle" provides a site for further chemical modification, allowing for the extension of the molecule and the introduction of other pharmacophoric elements through etherification, esterification, or oxidation.

The convergence of these features in a single molecule makes its efficient and stereocontrolled synthesis a topic of significant interest. This guide will focus on the most practical and scalable approaches to its preparation.

Key Synthetic Strategies & Starting Materials

The asymmetric synthesis of this target molecule primarily relies on two powerful strategies that leverage commercially available, enantiopure starting materials.

Strategy A: Chiral Pool Synthesis from (S)-Aspartic Acid

This classic approach utilizes a naturally occurring chiral molecule—an amino acid—as the foundational starting material, ensuring the final product's absolute stereochemistry is established from the outset. (S)-Aspartic acid is an exemplary precursor due to its inherent (S)-stereoconfiguration and the presence of two distinct carboxylic acid groups that can be chemically differentiated.

The core logic of this pathway is to transform the two carboxylic acid groups and the primary amine of (S)-aspartic acid into the three nitrogen and one carbon atoms required to form the piperazine core, while reducing one of the carboxyl groups to form the hydroxyethyl side chain. The synthesis proceeds through the formation of a key chiral 1,2-diamine intermediate, which then undergoes cyclization.[1]

The general transformation is as follows:

-

Initial Protection: The amino group of (S)-aspartic acid is protected, typically as a Boc carbamate, and one of the carboxylic acids is esterified.

-

Amide Formation: The remaining carboxylic acid is converted to an amide.

-

Selective Reduction: The ester is selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride in the presence of a Lewis acid, or more robustly with borane complexes. This forms the hydroxyethyl moiety.

-

Amine Formation: The amide is reduced to a primary amine, typically using lithium aluminum hydride (LAH) or borane, yielding a differentially protected chiral diamine.

-

Cyclization: The protecting group on the first amine is removed, and the resulting free amine undergoes intramolecular cyclization, often via reaction with a two-carbon electrophile (like a haloacetyl halide) followed by reduction, or through other annulation strategies to form the piperazine ring.[1][2]

-

Final Protection: The piperazine is then selectively protected at the N1 position with a Boc group to yield the final product.

Caption: Synthetic pathway from (S)-Aspartic Acid.

This protocol is a representative synthesis adapted from established methodologies for converting amino acids to chiral piperazines.[1][2]

Step 1: Synthesis of (S)-tert-butyl 2-((2-amino-2-oxoethyl)amino)-4-hydroxybutanoate To a solution of N-Boc-(S)-aspartic acid β-tert-butyl ester (1 equiv.) in anhydrous THF at 0 °C, isobutyl chloroformate (1.1 equiv.) and N-methylmorpholine (1.1 equiv.) are added. The mixture is stirred for 30 minutes, after which a solution of aqueous ammonia (2 equiv.) is added. The reaction is allowed to warm to room temperature and stirred for 4 hours. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the amide intermediate. This intermediate is then subjected to selective reduction of the ester using borane-dimethyl sulfide complex (BH₃·SMe₂) in THF to yield the corresponding alcohol.

Step 2: Formation of the Diamine Precursor The amide from the previous step (1 equiv.) is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride (LAH) (3 equiv.) in THF at 0 °C. The mixture is then refluxed for 6 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude diamine precursor, which is used without further purification.

Step 3: Cyclization to form the Piperazine Ring The crude diamine (1 equiv.) is dissolved in dichloromethane (DCM). To this solution, chloroacetyl chloride (1.1 equiv.) and triethylamine (2.5 equiv.) are added at 0 °C. The reaction is stirred at room temperature for 12 hours. The mixture is washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried and concentrated. The resulting chloroacetamide intermediate is then dissolved in THF and treated with a strong base such as sodium hydride to induce intramolecular cyclization to the piperazinone.

Step 4: Reduction and Final Boc-Protection The piperazinone intermediate (1 equiv.) is reduced to the piperazine using LAH (2 equiv.) in refluxing THF. After workup, the crude piperazine is dissolved in DCM. Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) and triethylamine (1.2 equiv.) are added, and the mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate.

Strategy B: Asymmetric Synthesis via Chiral Epoxide Ring-Opening

This strategy is highly convergent, constructing the chiral center and the carbon backbone of the side chain simultaneously. The key step is the nucleophilic ring-opening of a chiral epoxide by an amine. The stereochemistry is controlled by the choice of the enantiopure epoxide starting material.

The logic here involves a two-step sequence: an intermolecular nucleophilic attack followed by an intramolecular cyclization. A mono-protected ethylenediamine serves as the diamine precursor. Its primary amine attacks a chiral epoxide, such as (S)-glycidol or a derivative where the hydroxyl group is protected. This regioselective attack, typically at the less hindered carbon, establishes the C-N bond and the stereocenter with the hydroxyl group. The second, now free, amine of the ethylenediamine backbone then displaces an in-situ generated or pre-installed leaving group to close the ring.

The general transformation is as follows:

-

Starting Materials: The key precursors are a mono-protected ethylenediamine, such as N-Boc-ethylenediamine, and a chiral three-carbon epoxide like (S)-glycidol or (R)-epichlorohydrin.

-

Intermolecular Ring-Opening: The primary amine of N-Boc-ethylenediamine attacks the terminal carbon of the epoxide (e.g., (R)-epichlorohydrin), opening the ring to form a chiral amino alcohol with a chloromethyl group.[3] This reaction is often catalyzed by a Lewis acid or performed under heating.

-

Intramolecular Cyclization: Under basic conditions (e.g., using K₂CO₃ or NaOH), the secondary amine (from the original ethylenediamine) undergoes an intramolecular Sₙ2 reaction, displacing the chloride to form the six-membered piperazine ring.

-

Final Functionalization: The resulting N4-Boc protected piperazine alcohol can then be deprotected and re-protected at the N1 position if necessary to achieve the desired isomer, though direct synthesis often yields the thermodynamically more stable product. A more direct route involves reacting N-benzyl ethylenediamine with a protected glycidol, cyclizing, and then performing a Boc-protection/debenzylation sequence.

Caption: Synthetic pathway via Chiral Epoxide.

This protocol is a representative synthesis based on established methodologies for epoxide ring-opening and subsequent homologation.

Step 1: Synthesis of tert-butyl (S)-2-((2-chloro-1-hydroxyethyl)amino)ethylcarbamate N-Boc-ethylenediamine (1.0 equiv.) and (R)-epichlorohydrin (1.05 equiv.) are dissolved in ethanol and heated to reflux for 16 hours. The solvent is removed under reduced pressure, and the resulting crude oil (the ring-opened amino-chloro-alcohol) is used directly in the next step.

Step 2: Synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate The crude intermediate from Step 1 is dissolved in a mixture of methanol and water. Potassium carbonate (3.0 equiv.) is added, and the mixture is heated to reflux for 8 hours to facilitate intramolecular cyclization. After cooling, the methanol is removed in vacuo, and the aqueous residue is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Step 3: Chain Extension to the 2-Hydroxyethyl Side Chain The primary alcohol from Step 2 (1.0 equiv.) is dissolved in DCM and treated with Dess-Martin periodinane (1.2 equiv.) at room temperature for 2 hours to yield the corresponding aldehyde. The crude aldehyde is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) to form the terminal alkene. Finally, the alkene is converted to the primary alcohol via hydroboration-oxidation (using BH₃·THF followed by H₂O₂/NaOH) to yield the final product, (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, after purification.

Comparative Analysis of Synthetic Routes

The choice between these two primary strategies depends on factors such as cost of starting materials, scalability, and the number of synthetic steps.

| Feature | Strategy A: Chiral Pool (from S-Aspartic Acid) | Strategy B: Asymmetric (from Chiral Epoxide) |

| Key Starting Material | (S)-Aspartic Acid | (R)-Epichlorohydrin or (S)-Glycidol derivative, N-Boc-ethylenediamine |

| Source of Chirality | Inherent in the amino acid starting material. | Derived from the enantiopure epoxide. |

| Typical # of Steps | 6 - 8 steps | 4 - 6 steps |

| Key Challenges | - Multiple protection/deprotection steps.- Achieving selectivity in reactions with two carboxyl groups.- Use of hazardous reagents (e.g., LAH). | - Regioselectivity of the initial epoxide opening.- Potential for N,N'-dialkylation of the diamine.- Requires a homologation sequence to build the side chain. |

| Scalability | Well-established but can be lengthy. The use of hazardous hydrides may require specialized equipment for large-scale production. | Generally more convergent and potentially more scalable. The homologation adds steps but they are typically high-yielding. |

Conclusion

The synthesis of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a critical process for the pharmaceutical industry, and robust methods are essential. Both the chiral pool approach starting from (S)-aspartic acid and the asymmetric synthesis via chiral epoxide ring-opening represent viable and effective strategies.

The selection of a specific route requires careful consideration of economic and practical factors. The chiral pool synthesis offers unparalleled control over stereochemistry from the very first step but often involves a longer synthetic sequence with multiple protection and deprotection steps.[1][2] In contrast, the chiral epoxide strategy is more convergent, potentially reducing the overall step count, though it may require a subsequent chain homologation to achieve the final target.[3] Ultimately, both pathways provide reliable access to this key building block, empowering the continued development of novel and effective therapeutics.

References

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link]

- CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.

- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

-

Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. ResearchGate. Available at: [Link]

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

A Senior Scientist's Guide to Chiral Piperazine Derivatives in Drug Discovery: From Privileged Scaffold to Precision Therapeutics

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] This guide provides an in-depth technical exploration of the strategic integration of chirality into the piperazine framework, a critical step in transforming this versatile building block into highly selective and potent therapeutic agents. We will move beyond foundational concepts to provide actionable insights, detailing the causal logic behind synthetic choices, presenting robust experimental protocols, and examining the mechanistic basis of chiral piperazine derivatives in key therapeutic areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of this remarkable scaffold.

Part 1: The Strategic Imperative for Chiral Piperazines

The Piperazine Moiety: A "Privileged Scaffold"

The six-membered piperazine heterocycle, with its two nitrogen atoms in a 1,4-arrangement, is the third most common nitrogen-containing ring system in small-molecule drugs.[1][3] Its ubiquity is not accidental but is rooted in a unique combination of physicochemical properties that favorably influence a molecule's drug-like characteristics.

-

Tunable Basicity: As a diprotic base, piperazine possesses two distinct pKa values. This allows it to be protonated at physiological pH, enhancing aqueous solubility—a critical factor for oral bioavailability.[2] Judicious N-substitution can modulate these pKa values to fine-tune solubility and permeability.

-

Pharmacokinetic Anchor: The piperazine ring's structural rigidity and ability to engage in hydrogen bonding contribute to improved metabolic stability and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

-

Synthetic Versatility: The two nitrogen atoms provide convenient handles for introducing a wide array of substituents, enabling chemists to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[4][5]

The Chirality Factor: Unlocking Potency and Specificity

While the piperazine scaffold provides a robust foundation, the introduction of stereocenters elevates its utility from a generic linker to a precision tool. Biological systems—receptors, enzymes, and ion channels—are inherently chiral.[6] Consequently, the stereochemistry of a drug molecule dictates its interaction with its biological target.

-

Eutomer vs. Distomer: Often, only one enantiomer of a chiral drug (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity.[6] Developing a single enantiomer drug is a cornerstone of modern, safer drug design.

-

Enhanced Target Engagement: A specific stereoisomer can achieve a more precise three-dimensional fit within a target's binding pocket, leading to significantly higher potency and selectivity. This reduces the required therapeutic dose and minimizes off-target effects.

The Unexplored Chemical Space: Beyond N,N'-Substitution

A critical analysis of currently marketed drugs reveals a significant structural bias: approximately 80-83% of piperazine-containing drugs are substituted only at the nitrogen positions.[7][8][9][10] The vast chemical space of carbon-substituted, chiral piperazines remains largely unexplored. This represents a major opportunity in drug discovery. By developing efficient asymmetric syntheses for C-substituted piperazines, we can generate novel molecular architectures with unique pharmacological profiles, potentially unlocking new therapeutic targets and overcoming existing drug resistance mechanisms.[7][8]

Part 2: Asymmetric Synthesis of Chiral Piperazines: A Practical Guide

The efficient and stereocontrolled synthesis of chiral piperazines is the gateway to exploring their therapeutic potential. Modern synthetic chemistry offers a powerful toolkit to achieve this. The choice of method is dictated by the desired substitution pattern, scalability, and available starting materials.

Foundational Strategies: Leveraging Existing Chirality

This approach utilizes readily available, inexpensive chiral molecules, such as α-amino acids, as starting materials. The inherent stereochemistry of the starting material is transferred to the final piperazine product.

A common workflow involves the synthesis of an orthogonally protected chiral 1,2-diamine from an amino acid, followed by a cyclization reaction to form the piperazine ring.[11] This method is particularly effective for producing enantiomerically pure 2-substituted piperazines.

Caption: Workflow for Chiral Pool Synthesis of Piperazines.

In this strategy, a temporary, recoverable chiral group (the auxiliary) is attached to an achiral substrate. It directs a diastereoselective reaction to create the desired stereocenter on the piperazine precursor. The auxiliary is then cleaved to yield the enantiomerically enriched product. While effective, this approach often requires additional synthetic steps for attachment and removal of the auxiliary.[7]

Catalytic Asymmetric Approaches: The Modern Workhorse